molecular formula C8H6ClF2NO2 B13568350 6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid

6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid

Cat. No.: B13568350
M. Wt: 221.59 g/mol
InChI Key: MSZAMNROGBQOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a chloro group at the 6th position, a difluoromethyl group at the 5th position, and a methyl group at the 2nd position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid typically involves multiple steps. One common method includes the chlorination of 2-methylnicotinic acid followed by the introduction of the difluoromethyl group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the difluoromethylation can be achieved using reagents like difluoromethyl bromide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylnicotinic acid: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    5-(Difluoromethyl)-2-methylnicotinic acid:

    6-Chloro-5-(methyl)-2-methylnicotinic acid: Contains a methyl group instead of a difluoromethyl group, leading to different chemical behavior.

Uniqueness

6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it valuable for various scientific and industrial purposes.

Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H6ClF2NO2/c1-3-4(8(13)14)2-5(7(10)11)6(9)12-3/h2,7H,1H3,(H,13,14)

InChI Key

MSZAMNROGBQOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.